NS 2028 Exhibits 4.7-Fold Greater sGC Inhibitory Potency Than the Standard Probe ODQ
In a direct comparative study using S-nitroso-glutathione-enhanced soluble guanylyl cyclase activity in mouse cerebellum homogenates, NS 2028 was found to be approximately 4.7-fold more potent than the standard sGC inhibitor ODQ . This quantitative difference provides a clear rationale for selecting NS 2028 when greater inhibitory efficacy is required.
| Evidence Dimension | sGC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | ODQ: 80 nM |
| Quantified Difference | 4.7-fold greater potency |
| Conditions | S-nitroso-glutathione-enhanced sGC activity in mouse cerebellum homogenates |
Why This Matters
This data directly supports procurement of NS 2028 over ODQ for assays where a higher degree of sGC inhibition is essential for signal clarity.
